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Compound of Interest

Compound Name: Penoxsulam

Cat. No.: B166495

Penoxsulam is a broad-spectrum herbicide belonging to the triazolopyrimidine sulfonamide
class. It is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the
biosynthetic pathway of branched-chain amino acids in plants. This guide provides a detailed
overview of the core synthesis and manufacturing processes of penoxsulam, intended for
researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Synthesis of Penoxsulam

The primary industrial synthesis of penoxsulam involves the condensation reaction between
two key intermediates: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride
(Intermediate 1) and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Intermediate II).[2]
[4] This reaction forms the sulfonamide linkage that is characteristic of this class of herbicides.

The general reaction is as follows:
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Caption: Core condensation reaction for Penoxsulam synthesis.

The reaction is typically carried out in the presence of a base in an anhydrous organic solvent.
Various parameters such as the choice of base, solvent, reaction temperature, and duration
can significantly influence the yield and purity of the final product.

Comparative Data of Penoxsulam Synthesis Protocols

Different methodologies have been reported for the condensation reaction, each with varying
conditions and outcomes. The following table summarizes quantitative data from various
sources.
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Referenc Solvent(s Temperat . . Molar

Base Time Yield .
e ) ure Ratio (I:11)

Lithium
--INVALID- . Tetrahydrof  Room )

diisopropyl 30-60 min 91% 1:1.1
LINK-- i uran Temp.

amide

Sodium
--INVALID-  bis(trimeth Tetrahydrof  Room )

_ _ 30-60 min 96% 1:1.1

LINK-- ylsilyl)amid  uran Temp.

e

Potassium
--INVALID- Tetrahydrof  Room )

tert- 30-60 min 87% 1:11
LINK-- ] uran Temp.

butoxide
--INVALID- o o

Pyridine Acetonitrile 35 °C 7 hours 91% 1:1.2
LINK--
--INVALID- . Acetonitrile  Room Not

Pyridine 6 hours 24% B
LINK-- /DMSO Temp. specified

Experimental Protocols for Penoxsulam Synthesis

e To a solution of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (1) (0.5 mol) in

anhydrous tetrahydrofuran (1 L) in a 3L three-necked flask at room temperature, add lithium

diisopropylamide tetrahydrofuran solution (2.5 mol/L, 300 mL).

e Stir the mixture for 10 minutes.

e Add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (1) in

tetrahydrofuran (2.5 mol/L, 180 mL) dropwise.

 After the addition is complete, continue stirring at room temperature for 30-60 minutes,

monitoring the reaction by TLC or HPLC until the starting materials are consumed.

» Recover the tetrahydrofuran by distillation.

e To the residue, add 600 mL of 95% ethanol and stir for 15 minutes.
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« Filter the mixture and wash the filter cake with 600 mL of water for 10 minutes.
 Filter and dry the filter cake to obtain penoxsulam.

 In areaction vessel, combine 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl
chloride (1) (11 g), 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine (II) (6.5 g), and
acetonitrile (40 mL).

e Atroom temperature, add pyridine (10 g).
e Heat the reaction mixture to 35 °C and maintain for 7 hours.
 After the reaction is complete, add dilute hydrochloric acid (10%) (10 g) and stir.

e Filter the resulting precipitate to obtain the crude product.

The crude product can be further purified by recrystallization.

Synthesis of Key Intermediates

The efficient synthesis of penoxsulam relies on the availability of its key intermediates. This
section details the manufacturing processes for these precursors.

Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl
benzene sulfonyl chloride (Intermediate 1)

A convenient three-step synthesis starting from commercially available 3-bromobenzotrifluoride
has been described.[1]

Regioselective lithiation Copper-catalyzed
3-Bromobenzotrifluoride & electrophilic substitution (2-bromo-6-(trifluoromethyl)phenyl) C-O couplini Intermediate Sulfide Chloroxidation
(propyl)sulfane

Click to download full resolution via product page
Caption: Synthesis of Intermediate |I.

Step 1: Synthesis of (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane
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» A detailed experimental protocol for this specific step was not available in the provided
search results. This step involves a regioselective lithiation followed by an electrophilic
substitution.

Step 2: Copper-catalyzed C-O Coupling

» To a freshly prepared solution of sodium 2,2-difluoroethoxide (from 0.69 g of metallic sodium)
in 2,2-difluoroethanol (30 mL), add CuBr (0.14 g, 1 mmol), LiCl (0.43 g, 10 mmol), (2-bromo-
6-(trifluoromethyl)phenyl)(propyl)sulfane (3.0 g, 10 mmol), and ethyl formate (1.48 g, 20
mmol).

o Stir the mixture at 100 °C for 48 hours.
o Add water (10 mL) and dilute with MTBE (50 mL).

« Filter the mixture, dry the organic layer over Na2S0O4, and concentrate in vacuo.

Purify the residue by flash column chromatography.
Step 3: Chloroxidation

o A detailed experimental protocol for this specific step was not available in the provided
search results. This step involves the conversion of the sulfide to the sulfonyl chloride.

Synthesis of 5,8-dimethoxy-[1][2][3]triazolo[1,5-
c]pyrimidine-2-amine (Intermediate Il)

This intermediate can be prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-
methoxy[1][2][3]triazolo[4,3-c]pyrimidine through a rearrangement reaction in the presence of a
methoxide in an alcohol solvent.[5]

Rearrangement with
3—amino-5-substituted—8—methoxh Methoxide
[1,2,4]triazo|0[4,3—c]pyrimidinej
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Caption: Synthesis of Intermediate II.
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e The starting material, 3-amino-8-methoxy-5-substituted-[1][2][3]triazolo[4,3-c]pyrimidine
(where the substituent at the 5-position is either chloro or methoxy), is treated with sodium
methoxide or potassium methoxide in an alcohol solvent.

« If the 5-substituent is methoxy, a catalytic amount of methoxide (0.01 to 0.5 equivalents) is
sufficient.

o If the 5-substituent is chloro, an additional equivalent of methoxide is required to facilitate the
substitution of the chloro group with a methoxy group alongside the rearrangement.

o The reaction mixture is typically heated to facilitate the rearrangement.

 After the reaction is complete, the product is isolated and purified.

Manufacturing Process Considerations

The industrial-scale manufacturing of penoxsulam requires careful control of reaction
conditions to ensure high yield, purity, and safety.[1][6] Key considerations include:

o Solvent and Reagent Purity: The use of anhydrous solvents is critical to prevent unwanted
side reactions and hydrolysis of intermediates.

o Temperature and pH Control: Precise regulation of temperature and pH is necessary to
optimize reaction rates and minimize the formation of impurities.[1]

» Post-Reaction Workup: The purification process, which may involve washing,
recrystallization, and filtration, is crucial for obtaining penoxsulam of the required purity.

o Safety and Environmental Aspects: The synthesis involves the use of potentially hazardous
reagents and solvents, necessitating appropriate safety protocols and waste management
procedures.

Conclusion

The synthesis of penoxsulam is a well-established process centered around the condensation
of two key intermediates. Advances in synthetic methodologies have led to more efficient and
higher-yielding processes. A thorough understanding of the reaction mechanisms, optimization
of reaction conditions, and control over the synthesis of the starting materials are paramount
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for the successful and economical manufacturing of this important herbicide. Further research
into greener and more sustainable synthetic routes will continue to be an area of focus for the
agrochemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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